molecular formula C10H14MgO8 B3132677 Magnesium 3-ethoxy-3-oxopropanoate CAS No. 37517-78-5

Magnesium 3-ethoxy-3-oxopropanoate

Cat. No.: B3132677
CAS No.: 37517-78-5
M. Wt: 286.52 g/mol
InChI Key: DVWUPYHFVYOPNV-UHFFFAOYSA-L
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Description

Magnesium 3-ethoxy-3-oxopropanoate is an organic magnesium salt with the molecular formula C10H14MgO8. It is a white to yellow solid that is used in various chemical reactions and industrial applications. The compound is known for its stability and solubility in organic solvents, making it a valuable reagent in organic synthesis.

Scientific Research Applications

Magnesium 3-ethoxy-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential role in enzyme inhibition and as a magnesium supplement in biological studies.

    Medicine: Explored for its potential use in drug formulation and delivery systems.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium 3-ethoxy-3-oxopropanoate can be synthesized through the reaction of magnesium ethoxide with ethyl 3-oxopropanoate. The reaction typically occurs in an organic solvent such as ethanol or ether, under reflux conditions. The reaction can be represented as follows:

Mg(OEt)2+2C5H8O4Mg(C5H8O4)2+2EtOH\text{Mg(OEt)}_2 + 2 \text{C}_5\text{H}_8\text{O}_4 \rightarrow \text{Mg(C}_5\text{H}_8\text{O}_4)_2 + 2 \text{EtOH} Mg(OEt)2​+2C5​H8​O4​→Mg(C5​H8​O4​)2​+2EtOH

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process includes the careful addition of magnesium ethoxide to ethyl 3-oxopropanoate, followed by purification steps such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium 3-ethoxy-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: It can be reduced to form magnesium 3-ethoxy-3-hydroxypropanoate.

    Substitution: The ethoxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: Magnesium 3-ethoxy-3-hydroxypropanoate.

    Substitution: Various substituted this compound derivatives.

Mechanism of Action

The mechanism by which magnesium 3-ethoxy-3-oxopropanoate exerts its effects involves the coordination of the magnesium ion with various substrates. This coordination facilitates the formation of new chemical bonds and the stabilization of reaction intermediates. The molecular targets include carbonyl groups and other electron-rich sites, which interact with the magnesium ion to promote chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium ethyl malonate
  • Magnesium 3-ethoxy-3-hydroxypropanoate
  • Magnesium 3-ethoxy-3-oxobutanoate

Uniqueness

Magnesium 3-ethoxy-3-oxopropanoate is unique due to its specific structure, which allows for selective reactivity in organic synthesis. Its stability and solubility in organic solvents make it a preferred reagent in various chemical reactions compared to its similar counterparts.

Properties

IUPAC Name

magnesium;3-ethoxy-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O4.Mg/c2*1-2-9-5(8)3-4(6)7;/h2*2-3H2,1H3,(H,6,7);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWUPYHFVYOPNV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)[O-].CCOC(=O)CC(=O)[O-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14MgO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Magnesium ethyl malonate was prepared as follows: To a stirred THF solution (1 L) of monoethyl malonate (183.18 g, 1.39 mol) was added magnesium ethoxide (79.54 g, 0.70 mol) in several portions. After about 4 hours, the solvent was removed under reduced pressure and the residue was reevaporated with toluene to give magnesium ethyl malonate (190.82 g).
Quantity
183.18 g
Type
reactant
Reaction Step One
Name
magnesium ethoxide
Quantity
79.54 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A slurry of malonate monoethyl ester magnesium salt is prepared by adding an acetone slurry of potassium malonate monoethyl ester (144 g, 846 mmoles in 350 ml of acetone) to a slurry of magnesium chloride (72 g, 756 mmoles) which has been prepared by the slow addition of acetone (250 ml) to a slurry of magnesium chloride in methylene chloride (100 ml.) The malonate salt preparation is completed by atmospheric distillation to a volume of 350 ml.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium malonate monoethyl ester
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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